2-Bromo-6-[(methylamino)methyl]phenol
Overview
Description
2-Bromo-6-[(methylamino)methyl]phenol: is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Bromo-6-[(methylamino)methyl]phenol typically begins with commercially available starting materials such as 2-bromo-6-hydroxybenzaldehyde and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-6-[(methylamino)methyl]phenol can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 2-Bromo-6-[(methylamino)methyl]benzaldehyde.
Reduction: The major product is 2-Bromo-6-[(methylamino)methyl]cyclohexanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 2-Bromo-6-[(methylamino)methyl]phenol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound is explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylamino group contributes to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- 2-Bromo-6-[(ethylamino)methyl]phenol
- 2-Bromo-6-[(dimethylamino)methyl]phenol
- 2-Chloro-6-[(methylamino)methyl]phenol
Comparison:
- 2-Bromo-6-[(methylamino)methyl]phenol vs. 2-Bromo-6-[(ethylamino)methyl]phenol: The ethylamino derivative has a longer alkyl chain, which may affect its solubility and reactivity.
- This compound vs. 2-Bromo-6-[(dimethylamino)methyl]phenol: The dimethylamino derivative has an additional methyl group, potentially increasing its steric hindrance and altering its binding affinity.
- This compound vs. 2-Chloro-6-[(methylamino)methyl]phenol: The chloro derivative has a different halogen atom, which can influence its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in research and development across multiple disciplines.
Biological Activity
2-Bromo-6-[(methylamino)methyl]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound includes a bromine atom, a hydroxyl group, and a methylamino side chain. These functional groups are crucial for its biological activity, as they influence the compound's binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, leading to either inhibition or modulation of enzymatic activity. The methylamino group enhances the compound's stability and reactivity, allowing it to interact effectively with biological molecules.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Table 1: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Enoyl-acyl carrier protein reductase | Competitive Inhibition | |
Various serine proteases | Non-competitive |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effective antibacterial activity.
Table 2: Antimicrobial Activity
Microorganism | MIC (mg/mL) | Reference |
---|---|---|
Escherichia coli | 0.0195 | |
Staphylococcus aureus | 0.0048 | |
Candida albicans | 0.039 |
Study on Antibacterial Activity
In a study examining the antibacterial effects of various phenolic compounds, this compound exhibited significant inhibition against E. coli and S. aureus, with MIC values lower than many standard antibiotics . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.
Research on Enzyme Interaction
A detailed study explored the binding interactions between this compound and several enzymes. The results indicated that the compound binds effectively to the active sites of target enzymes, leading to substantial reductions in their activity levels .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons with structurally similar compounds were made:
Table 3: Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-6-[(ethylamino)methyl]phenol | Ethyl group instead of methyl | Moderate antibacterial activity |
2-Chloro-6-[(methylamino)methyl]phenol | Chlorine atom | Lower enzyme inhibition |
2-Bromo-6-methylphenol | No amino substitution | Limited biological activity |
Properties
IUPAC Name |
2-bromo-6-(methylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVLVQNACCDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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